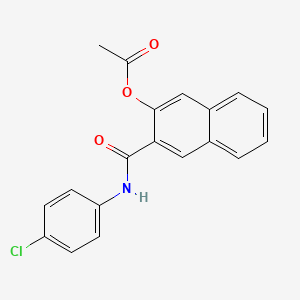

Naphthol AS-E acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3/c1-12(22)24-18-11-14-5-3-2-4-13(14)10-17(18)19(23)21-16-8-6-15(20)7-9-16/h2-11H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHDDLDQONYNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232972 | |

| Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84100-15-2 | |

| Record name | 3-(Acetyloxy)-N-(4-chlorophenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(p-chlorophenyl)carbamoyl]-3-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B2RBU5E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide to Naphthol AS-E Acetate and its Analogs in Research: From Cellular Staining to Drug Development

Abstract: This guide provides a comprehensive technical overview of Naphthol AS-E acetate and its related analogs as substrates for the detection of non-specific esterase (NSE) activity. It is intended for researchers, scientists, and drug development professionals. The document moves from foundational biochemical principles to detailed cytochemical and histochemical protocols, with a focus on applications in hematology and neuropathology. Critically, this guide also explores the emerging, non-histochemical roles of the Naphthol AS-E scaffold as a potent inhibitor of key transcription factors, highlighting its growing importance in oncology and drug discovery.

Part 1: Foundational Principles

Introduction to Non-Specific Esterases (NSE)

Non-specific esterases (NSE) are a heterogeneous group of hydrolytic enzymes that catalyze the cleavage of ester bonds.[1] Unlike specific esterases such as acetylcholinesterase, NSEs exhibit broad substrate specificity. Their activity is distributed across a wide range of cells and tissues, making them valuable markers for cellular identification and functional state analysis. In biomedical research, particularly hematology, the distinct patterns of NSE expression are fundamental for differentiating cell lineages, such as identifying cells of the monocytic series.[2]

The Naphthol Substrate Family

The detection of NSE activity in situ relies on a chromogenic reaction where the enzyme cleaves a synthetic substrate to release a product that can be visualized. This compound belongs to the Naphthol AS family of substrates, which are structurally anilides of 3-hydroxy-2-naphthoic acid.

While specific protocols often name the more common α-naphthyl acetate, the underlying principle is shared across this class of compounds, including Naphthol AS-D acetate and this compound.[3][4] They all serve as effective substrates for NSE, and the choice between them often depends on desired precipitate color, solubility characteristics, and historical laboratory preference. The histochemical methodology described in this guide is broadly applicable to this entire family of substrates.

The Histochemical Reaction Mechanism

The visualization of NSE activity using a this compound substrate is a two-step process known as a simultaneous coupling reaction.[5][6]

-

Enzymatic Hydrolysis: The esterase present in the cell cleaves the ester bond of this compound. This reaction liberates the corresponding naphthol derivative (Naphthol AS-E) and an acetate molecule.

-

Azo-Coupling: The reaction is performed in the presence of a diazonium salt (e.g., Fast Blue BB, Fast Garnet GBC, or hexazotized pararosaniline).[5][7] The liberated Naphthol AS-E immediately couples with the diazonium salt to form a highly colored, insoluble azo-dye precipitate at the site of enzyme activity.

This localized precipitate allows for the precise microscopic identification of cells and subcellular compartments containing active esterases.

Caption: The two-stage reaction for NSE detection.

Part 2: Core Applications in Cellular and Tissue Analysis

The primary research application of this compound and its analogs is the cytochemical and histochemical localization of NSE activity.

Hematology and Immunology

This technique is a cornerstone of diagnostic hematology for the classification of leukemias and other hematopoietic disorders.[2][3][8] The differential expression of NSE among blood cell lineages provides a robust method for cell identification.

-

Monocytes and Macrophages: Exhibit strong, diffuse, granular cytoplasmic staining. This intense reaction is a hallmark of the monocytic lineage.[5]

-

T-Lymphocytes: Typically show a distinct, focal dot of red-brown positivity.[5][9]

-

Granulocytes (Neutrophils, Eosinophils, Basophils): Are generally negative or show only faint, weak staining.[7]

-

Megakaryocytes and Platelets: Are positive for NSE.[5]

-

Erythroblasts and B-Lymphocytes: Are negative.[5]

The Sodium Fluoride (NaF) Inhibition Test: A critical diagnostic step is to run a parallel reaction in the presence of sodium fluoride. The NSE activity in monocytes is uniquely sensitive to inhibition by NaF, whereas the activity in other cells is resistant.[2][7] This confirmatory test is essential for distinguishing acute myelomonocytic leukemia (AMML) and acute monocytic leukemia (AMoL) from other acute myeloid leukemias (AML).[2]

Table 1: NSE Staining Patterns in Hematopoietic Cells

| Cell Type | Staining Pattern | Sensitivity to NaF Inhibition |

|---|---|---|

| Monocytes/Macrophages | Strong, diffuse, granular | Sensitive (Inhibited) |

| T-Lymphocytes | Focal, dot-like positivity | Resistant |

| Granulocytes | Negative to weak diffuse | Resistant |

| Megakaryocytes/Platelets | Positive | Resistant |

| B-Lymphocytes | Negative | Resistant |

| Erythroid Precursors | Negative | N/A |

Neuropathology

In neuromuscular research, NSE staining is used to identify pathological changes in muscle tissue. Specifically, the technique demonstrates small, angular, denervated muscle fibers, which show increased esterase activity and appear as dark red-brown against the pale background of normal fibers.[10] It can also be used to visualize neuromuscular junctions.[10]

Part 3: Detailed Methodologies and Protocols

The following protocols are representative of the Naphthol-azo dye method for NSE and are based on well-established procedures for α-naphthyl acetate, which are directly adaptable for other Naphthol AS substrates.

Sample Preparation

-

Blood/Bone Marrow Smears: Prepare thin smears on clean glass slides and allow to air dry completely. Fresh smears yield the best results.[7]

-

Frozen Tissue Sections: Snap-freeze fresh tissue in isopentane cooled by liquid nitrogen. Cut cryostat sections at 10-16 µm and mount on coverslips or slides. Do not use chemical fixation before freezing.[10]

Reagent Preparation

Proper preparation of fresh reagents is critical for success. The diazonium salt solution, in particular, is unstable and must be prepared immediately before use.[5]

Table 2: Reagent Preparation for NSE Staining

| Reagent | Components & Preparation | Rationale & Expert Insights |

|---|---|---|

| Fixative | Formaldehyde-Acetone: Mix 10 mL of 37% formaldehyde, 50 mL of acetone, and 40 mL of distilled water. Store at 4°C. | A gentle fixative is required to preserve enzyme activity, which can be destroyed by harsh alcohols or prolonged fixation. This mixture provides a balance of morphological preservation and enzyme stability. |

| Pararosaniline Solution | Dissolve 1 g of pararosaniline hydrochloride in 20 mL of distilled water and 5 mL of concentrated HCl with gentle heating. Cool, filter, and store at room temperature. | This forms the basis of the diazonium salt. Using a certified, high-purity dye is essential to avoid background staining. |

| Sodium Nitrite Solution | Dissolve 4 g of sodium nitrite (NaNO₂) in 100 mL of distilled water. Prepare fresh weekly and store at 4°C. | This reagent must be fresh, as old solutions lose potency and will fail to form the active diazonium salt. |

| Substrate Solution | Dissolve 50 mg of α-naphthyl acetate in 5 mL of ethylene glycol monoethyl ether (Cellosolve) or acetone. Store refrigerated. | The substrate is poorly soluble in aqueous buffers. A non-aqueous solvent is used to create a stable stock solution. Acetone is a common alternative.[11] |

| Phosphate Buffer | 0.067 M Phosphate Buffer, pH 7.6. | The pH is crucial for optimal enzyme activity. Ensure the final pH of the incubation mixture is within the optimal range for NSE. |

Staining Protocol for Cytochemistry (Blood Smears)

Caption: Experimental workflow for NSE cytochemical staining.

Step-by-Step Methodology:

-

Fixation: Immerse the air-dried smears in the fixative solution for 30-60 seconds at room temperature.[5][9]

-

Rinsing: Gently rinse the slides with distilled water and allow them to air dry.[9]

-

Incubation Medium Preparation (Prepare Fresh):

-

Immediately before use, mix equal parts of Pararosaniline Solution and 4% Sodium Nitrite Solution (e.g., 0.3 mL of each). Let stand for 1 minute to allow for diazotization. This is the "diazonium salt".[9]

-

Add this mixture to 30 mL of the Phosphate Buffer (pH 7.6).

-

Add 1.0 mL of the Substrate Solution. The final mixture should appear slightly opalescent. Filter if a precipitate forms.[9]

-

-

NaF Inhibition (Parallel Slide): For the inhibition control, add 1.5 g of Sodium Fluoride to the 30 mL of buffered diazonium salt solution before adding the substrate.

-

Incubation: Place slides in the incubation medium in a Coplin jar. Incubate for 30-60 minutes at 37°C, protected from light.[5][7]

-

Washing: Rinse slides thoroughly with running tap water for several minutes.[10]

-

Counterstaining: Counterstain with a nuclear stain like Methyl Green (2 minutes) or Hematoxylin (1-3 minutes) to visualize cell nuclei.[7][9]

-

Mounting: Rinse, air dry, and mount with a permanent mounting medium.[10]

Part 4: Interpretation, Troubleshooting, and Advanced Insights

Interpreting Results

-

Positive Reaction: A red-brown, granular precipitate in the cytoplasm indicates the site of NSE activity.[5]

-

Negative Reaction: Absence of precipitate. Nuclei should be clearly visible from the counterstain.

-

NaF Inhibition Control: A slide positive for monocytes should show a dramatic reduction or complete absence of staining in the parallel slide incubated with NaF.

Troubleshooting Guide

A self-validating protocol requires anticipating and addressing potential issues.

Table 3: Troubleshooting Common NSE Staining Problems

| Problem | Possible Cause(s) | Solution(s) |

|---|---|---|

| Weak or No Staining | 1. Inactive enzyme due to improper fixation or old sample. 2. Inactive diazonium salt (old sodium nitrite). 3. Incorrect pH of buffer. | 1. Use fresh samples. Reduce fixation time or use a milder fixative. 2. Prepare fresh 4% sodium nitrite solution. 3. Verify the pH of the final incubation medium. |

| High Background Staining | 1. Spontaneous breakdown of the substrate or diazonium salt. 2. Incubation time is too long. | 1. Prepare incubation medium immediately before use and filter it. 2. Reduce incubation time and monitor color development microscopically. |

| Crystalline Precipitate | 1. Reagents not fully dissolved. 2. Incubation medium was not filtered. | 1. Ensure complete dissolution of substrate and diazonium salt. 2. Filter the final incubation medium before use. |

| Nuclear Staining is Poor | 1. Counterstain time too short. 2. Over-staining by the red-brown precipitate obscures nuclei. | 1. Increase counterstaining time. 2. Reduce the primary incubation time. |

Part 5: Emerging Research and Future Directions

While the histochemical use of this compound is well-established, the core "Naphthol AS-E" chemical scaffold has recently gained significant attention in drug development for an entirely different application: as a small molecule inhibitor of protein-protein interactions.

Inhibition of Transcription Factors in Oncology

Research has shown that Naphthol AS-E and its phosphate derivative can act as potent inhibitors of key transcription factors that are often deregulated in cancer.

-

CREB Inhibitor: Naphthol AS-E has been identified as an inhibitor of the interaction between CREB (cAMP Response Element Binding Protein) and its coactivator CBP (CREB Binding Protein).[12] Since CREB-mediated gene transcription is often overactivated in cancers like breast cancer, this compound presents a potential therapeutic strategy to suppress tumor growth and metastasis.[12][13]

-

Myb Inhibitor: Naphthol AS-E phosphate has been shown to inhibit the activity of the transcription factor c-Myb by blocking its interaction with the coactivator p300.[14] Deregulation of c-Myb is implicated in the development of leukemia, making this compound a promising lead for novel anti-leukemic drugs.[14]

These findings highlight a paradigm shift in the utility of this class of molecules. For drug development professionals, the Naphthol AS-E scaffold represents a validated starting point for the design of novel therapeutics targeting oncogenic signaling pathways, moving far beyond its traditional role as a simple laboratory stain.

Part 6: References

-

Washington University School of Medicine. Esterase Staining: Alpha-Napthyl Acetate Protocol. Neuromuscular Lab Protocol. --INVALID-LINK--

-

Baso Diagnostic Inc. α-Naphthyl Acetate Esterase Stain (α-NAE) (Fast Blue Method). Product Insert. --INVALID-LINK--

-

Wang HL. [Use of naphthol-AS-D-chloroacetate esterase and naphthol-AS-D-acetate esterase stains in differentiating various types of acute leukemia]. Zhonghua Nei Ke Za Zhi. 1983;22(5):300-302. --INVALID-LINK--

-

Mastrangelo D, Pasini FL, Lavarini E, Cintorino M. Usefulness of naphthol-AS-D-chloroacetate esterase (NASDCAE) in the diagnosis of AML: report of a case. Haematologica. 1985;70(5):428-430. --INVALID-LINK--

-

Scott CS, Bynoe AG, Linch DC, Roberts BE. Electrophoretic and cytochemical characterization of alpha-naphthyl acetate esterases in acute myeloid leukaemia: relationships with membrane receptor and monocyte-specific antigen expression. Blood. 1984;63(3):579-587. --INVALID-LINK--

-

Princess Scientific Services. α-Naphthyl Acetate Esterase (α-NAE) Stain. --INVALID-LINK--

-

Alfa Chemistry. Acid Alpha-Naphthyl Acetate Esterase Stain (ANAE). --INVALID-LINK--

-

Scott CS, Limbert HJ, Bynoe AG, Roberts BE. Cytochemical and electrophoretic characterisation of alpha naphthyl acetate esterases (ANAE) in acute myeloblastic leukaemia. Blut. 1984;49(4):331-338. --INVALID-LINK--

-

ResearchGate. Does anyone have a good protocol for nonspecific esterase staining?. --INVALID-LINK--

-

Zheng YP. [Cytochemical staining methods of alpha-naphthyl acetate esterase in lymphocytic leukemia]. Zhonghua Zhong Liu Za Zhi. 1984;6(1):19-22. --INVALID-LINK--

-

Defendi V, Pearson B. A comparison between the histochemical demonstration of non-specific esterase activity by 5-bromoindoxyl acetate, ∝-naphthyl acetate and naphthol AS acetate. Journal of Histochemistry & Cytochemistry. 1955;3(1):61-69. --INVALID-LINK--

-

BenchChem. A Comparative Guide to the Characterization of Esterase Inhibition using 2-Naphthyl Acetate. --INVALID-LINK--

-

Sigma-Aldrich. Naphthol AS-E phosphate, suitable for histology. Product Page. --INVALID-LINK--

-

Das T, Pradhan S, Chakrabarti A, Das S. 1-Naphthyl acetate: A chromogenic substrate for the detection of erythrocyte acetylcholinesterase activity. Biochimie. 2018;154:194-209. --INVALID-LINK--

-

Chakrabarti A, et al. β-Naphthyl Acetate in Acetone Produces a Dark Background for Staining of Esterase Activity on Gel. Indian Journal of Clinical Biochemistry. 2013;28(2):200-202. --INVALID-LINK--

-

TargetMol. Naphthol AS-E. Product Page. --INVALID-LINK--

-

Xie F, Li B, Wang Y, et al. Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition. Arkivoc. 2013;2014(2):18-28. --INVALID-LINK--

-

GTI Laboratory Supplies. Naphthol AS-D acetate, 99+%, for esterase substrate. --INVALID-LINK--

-

Utterback SV, et al. Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300. Molecular Cancer Therapeutics. 2015;14(6):1276-1285. --INVALID-LINK--

-

Defendi V. Observations on naphthol staining and the histochemical localization of enzymes by naphthol-azo dye technique. Journal of Histochemistry & Cytochemistry. 1957;5(1):1-10. --INVALID-LINK--

References

- 1. 1-Naphthyl acetate: A chromogenic substrate for the detection of erythrocyte acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophoretic and cytochemical characterization of alpha-naphthyl acetate esterases in acute myeloid leukemia: relationships with membrane receptor and monocyte-specific antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Use of naphthol-AS-D-chloroacetate esterase and naphthol-AS-D-acetate esterase stains in differentiating various types of acute leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pscientifics.com [pscientifics.com]

- 6. benchchem.com [benchchem.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. Usefulness of naphthol-AS-D-chloroacetate esterase (NASDCAE) in the diagnosis of AML: report of a case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 11. β-Naphthyl Acetate in Acetone Produces a Dark Background for Staining of Esterase Activity on Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naphthol AS-E | Histone Acetyltransferase | TargetMol [targetmol.com]

- 13. Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of High-Purity Naphthol AS-E Acetate in Research

An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purity Assessment of Naphthol AS-E Acetate

Naphthol AS-E (3-hydroxy-N-(4-chloro-2-methylphenyl)-2-naphthamide) is a crucial compound, notably recognized for its ability to inhibit the CREB-mediated gene transcription pathway by targeting the KIX domain of the CBP protein.[1] This inhibitory action makes it a valuable tool in cancer research, particularly in studying malignancies where CREB is overactivated.[2][3] The acetate ester, this compound, is often synthesized for various applications, including its potential use in diagnostic reagents and as a derivative in drug development programs.[]

For researchers in these fields, the purity of this compound is not merely a matter of quality control but a prerequisite for obtaining reproducible and reliable experimental data. The presence of unreacted starting materials, by-products, or degradation products can lead to ambiguous biological results, confounding structure-activity relationship (SAR) studies and ultimately hindering the drug discovery process. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous purity analysis of this compound for laboratory use.

Part 1: Synthesis of this compound via Esterification

The synthesis of this compound is achieved through the acetylation of the phenolic hydroxyl group of Naphthol AS-E. This is a classic esterification reaction.[5] While various acetylating agents can be used, acetic anhydride is a common and effective choice, often employed in the presence of a base catalyst to facilitate the reaction.

Causality of Experimental Design

The chosen synthetic route is a nucleophilic acyl substitution. The phenolic hydroxyl group on the Naphthol AS-E molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically catalyzed by a mild base, such as pyridine or triethylamine. The base serves two primary functions: first, it deprotonates the phenol to form a more nucleophilic phenoxide ion, and second, it neutralizes the acetic acid by-product, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.[5] Anhydrous conditions are preferred to prevent the hydrolysis of the acetic anhydride.[6]

Experimental Workflow: Synthesis

References

- 1. Naphthol AS-E | 92-78-4 [chemicalbook.com]

- 2. Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]

- 6. researchgate.net [researchgate.net]

Naphthol AS-E acetate CAS number and molecular weight

It appears there is a discrepancy in the provided search results regarding the CAS number and molecular weight for "Naphthol AS-E acetate". Some results refer to "this compound" with CAS number 84100-15-2 and molecular weight 339.77, while others refer to "Naphthol AS Acetate" with CAS 1163-67-3 and a molecular weight of 305.33. Additionally, "Naphthol AS-E" (the non-acetylated form) is also mentioned with CAS 92-78-4 and a molecular weight of 297.74. To provide an accurate and in-depth technical guide, it is crucial to first clarify which compound is the correct subject of the user's request. Assuming the user is interested in the acetylated form, I need to determine which of the "acetate" results is the correct one. The presence of "Naphthol AS-E" and "this compound" suggests a relationship, likely that the latter is the acetylated version of the former. The "E" in "AS-E" is a key identifier. Therefore, the most plausible subject is "this compound". I will proceed with the information for CAS 84100-15-2. I will now search for more in-depth information on this specific compound.

An In-depth Technical Guide to the Solubility and Stability of Naphthol AS-E Acetate in Buffers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and systematically evaluate the aqueous solubility and stability of Naphthol AS-E acetate. Given the limited publicly available data on this specific molecule, this document emphasizes the fundamental principles and provides detailed protocols to enable researchers to generate this critical data in their own laboratories.

Introduction: The Significance of Naphthol AS Compounds

Naphthol AS derivatives are a class of compounds historically used as coupling components in azo dyes. More recently, specific members of this family, such as Naphthol AS-E, have garnered interest in biomedical research as inhibitors of protein-protein interactions. For instance, Naphthol AS-E has been identified as an inhibitor of CREB-mediated gene transcription, a pathway implicated in various cancers[1][2]. The acetate form, this compound, is often used in histochemical assays as a substrate for esterase activity, where the enzymatic cleavage of the acetate group yields the parent naphthol derivative.

A critical challenge in the development and application of these compounds is their characteristically poor aqueous solubility, stemming from their hydrophobic polycyclic structure[1]. Furthermore, the ester linkage in this compound is susceptible to hydrolysis, impacting its stability in aqueous buffer systems. A thorough understanding of its solubility and stability is therefore paramount for its effective use in in vitro assays and for any potential therapeutic development.

This guide will provide the scientific rationale and detailed methodologies to characterize the solubility and stability of this compound across a range of biologically relevant buffer conditions.

Physicochemical Properties of this compound

Before delving into experimental protocols, it is crucial to understand the inherent chemical properties of this compound that govern its behavior in aqueous solutions.

-

Structure: this compound is an ester derivative of Naphthol AS-E. The core structure is a naphthalene ring system with an amide linkage and an acetate group. The presence of the acetate group, while potentially offering a handle for enzymatic activation, also introduces a site for chemical hydrolysis.

-

Lipophilicity: The large, aromatic structure of the naphthol core makes the molecule highly lipophilic, predicting low intrinsic aqueous solubility.

-

Hydrolysis: The ester bond is the primary site of instability in aqueous environments. This hydrolysis is catalyzed by both acid and base, meaning that the pH of the buffer will be a critical determinant of the compound's stability.

Caption: Chemical structure of this compound.

Determining the Aqueous Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability and its utility in solution-based assays. For poorly soluble compounds like this compound, a systematic approach is required to obtain reliable data.

Factors Influencing Solubility

-

pH: While this compound itself does not have readily ionizable groups in the physiological pH range, the pH of the buffer will be critical for its stability during the solubility measurement.

-

Buffer Species: The choice of buffer can influence solubility through different ionic strength and potential interactions with the compound. Common buffers to test include phosphate, citrate, acetate, and Tris.

-

Co-solvents: Due to its poor aqueous solubility, the use of co-solvents such as DMSO or ethanol is often necessary to prepare stock solutions. It is crucial to control and report the final percentage of any co-solvent in the aqueous buffer, as it will significantly impact the measured solubility.

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay using the shake-flask method is a standard approach.

Materials:

-

This compound (solid)

-

A range of aqueous buffers (e.g., 50 mM sodium phosphate, 50 mM sodium citrate, 50 mM Tris-HCl) adjusted to various pH values (e.g., 5.0, 6.0, 7.4, 8.5)

-

DMSO (or another suitable organic solvent)

-

Microcentrifuge tubes

-

Thermomixer or shaker

-

HPLC system with a UV detector for quantification

Procedure:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Add a small volume of the DMSO stock to a larger volume of each aqueous buffer in a microcentrifuge tube to achieve a final DMSO concentration of ≤1-2%. The target final concentration of the compound should be well above its expected aqueous solubility.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-4 hours for kinetic solubility, or up to 24 hours for thermodynamic solubility).

-

Separate undissolved compound by centrifugation at high speed (e.g., >10,000 x g) for 15-30 minutes.

-

Carefully collect the supernatant without disturbing the pellet.

-

Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method, such as RP-HPLC with UV detection. A calibration curve prepared in the same buffer/DMSO mixture should be used for accurate quantification.

Data Presentation:

| Buffer System | pH | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| Sodium Phosphate | 5.0 | 25 | Data | Data |

| Sodium Phosphate | 7.4 | 25 | Data | Data |

| Sodium Citrate | 5.0 | 25 | Data | Data |

| Tris-HCl | 7.4 | 25 | Data | Data |

| Sodium Phosphate | 7.4 | 37 | Data | Data |

Assessing the Stability of this compound in Buffers

The stability of this compound is primarily dictated by the rate of hydrolysis of its ester bond to form Naphthol AS-E and acetic acid. This is a critical parameter for defining storage conditions and the usable lifetime of prepared solutions.

Factors Influencing Stability

-

pH: Ester hydrolysis is subject to both acid and base catalysis. Therefore, the rate of degradation is expected to be pH-dependent, with higher rates at both low and high pH values.

-

Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. Stability studies should be conducted at relevant temperatures, such as refrigerated (2-8°C), room temperature (20-25°C), and physiological temperature (37°C).

-

Enzymes: If the buffer solutions are not sterile or contain biological components (e.g., cell culture media with serum), enzymatic hydrolysis by esterases can significantly accelerate degradation.

Caption: Experimental workflow for assessing the stability of this compound.

Experimental Protocol: HPLC-Based Stability Study

A stability-indicating HPLC method is required for this study. This is a method that can separate the parent compound (this compound) from its primary degradant (Naphthol AS-E) and any other impurities.

Materials:

-

This compound

-

Naphthol AS-E (as a reference standard for the degradant)

-

Aqueous buffers at various pH values

-

HPLC system with a UV or PDA detector

-

Temperature-controlled incubators or water baths

Procedure:

-

Develop a stability-indicating HPLC method. This involves selecting an appropriate column (e.g., C18) and mobile phase to achieve baseline separation of this compound and Naphthol AS-E.

-

Prepare solutions of this compound at a known concentration (e.g., 10-50 µM) in the different buffers to be tested.

-

Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately analyze the aliquots by HPLC or store them at a low temperature (e.g., -20°C or -80°C) after quenching the reaction (e.g., by adding acid if in a basic buffer) to prevent further degradation before analysis.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

-

Plot the percentage remaining versus time to determine the degradation kinetics. For first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the slope can be used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Data Presentation:

| Buffer (pH) | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k, hr⁻¹) |

| Phosphate (5.0) | 25 | Data | Data |

| Phosphate (7.4) | 25 | Data | Data |

| Phosphate (8.5) | 25 | Data | Data |

| Phosphate (7.4) | 4 | Data | Data |

| Phosphate (7.4) | 37 | Data | Data |

Practical Recommendations and Troubleshooting

-

Stock Solutions: Due to its poor aqueous solubility, concentrated stock solutions of this compound should be prepared in an anhydrous organic solvent such as DMSO and stored at -20°C or -80°C to minimize degradation[2].

-

Working Solutions: Aqueous working solutions should be prepared fresh daily from the frozen stock. The stability data generated from the protocols above will inform the maximum allowable time between preparation and use.

-

Analytical Method Validation: The HPLC method used for quantification should be validated for linearity, accuracy, and precision to ensure reliable data[3].

-

Light Sensitivity: Naphthols and related compounds can be sensitive to light. It is good practice to perform experiments in amber vials or under reduced light conditions to prevent photodegradation.

Conclusion

References

An In-depth Technical Guide to Naphthol AS-E Acetate and a Comparison with Other Naphthol Substrates in Enzyme Histochemistry

This guide provides a detailed exploration of Naphthol AS-E acetate and its role in enzyme histochemistry, offering a comparative analysis with other commonly used naphthol substrates. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying principles, practical methodologies, and critical considerations for substrate selection to achieve reliable and precise enzymatic localization.

Introduction to Enzyme Histochemistry and Naphthol Substrates

Enzyme histochemistry is a powerful technique that bridges biochemistry and morphology, allowing for the visualization of enzymatic activity directly within the spatial context of tissue architecture.[1] The core principle involves supplying a specific substrate to a tissue section; the enzyme of interest metabolizes this substrate, leading to a localized, visible reaction product.[1]

Naphthol-based substrates are a cornerstone of this field, particularly for detecting various hydrolytic enzymes, such as esterases, phosphatases, and glycosidases.[2] The general mechanism involves two key steps:

-

Enzymatic Hydrolysis: The enzyme cleaves an ester or phosphate linkage on the naphthol derivative, releasing a soluble but reactive naphthol compound.[3]

-

Simultaneous Coupling: This liberated naphthol immediately couples with a diazonium salt present in the incubation medium. This reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity, providing a permanent visual marker.[3][4]

The precision of this technique hinges on the properties of both the primary reaction product (the naphthol) and the final azo dye. Ideally, the liberated naphthol should have low solubility and high substantivity (affinity for tissue proteins) to prevent diffusion from the site of enzymatic activity. The final azo dye must be intensely colored and completely insoluble to ensure sharp, accurate localization.

The General Reaction Pathway

The fundamental process for all naphthol-based substrates in enzyme histochemistry follows a consistent and elegant pathway. The selection of the specific naphthol derivative and the diazonium salt allows for the modulation of color, precision, and sensitivity.

Caption: General enzymatic reaction pathway for naphthol substrates.

A Comparative Analysis of Naphthol Substrates

The choice of substrate is a critical determinant of an experiment's success. Different naphthol derivatives offer distinct advantages in terms of localization, sensitivity, and the final color of the reaction product. While this compound is a valuable tool, its performance must be weighed against other available options.

| Substrate | Target Enzyme(s) | Key Characteristics | Final Color (Typical Coupler) |

| This compound | Non-Specific Esterases | Good localization, produces a distinct greenish-black precipitate. | Greenish-Black (with Fast Blue BB) |

| α-Naphthyl Acetate | Non-Specific Esterases | Classic substrate, but the liberated α-naphthol can diffuse, leading to less precise localization.[2][5] Often used in hematology.[6] | Dark Brown/Black (with Fast Blue BB)[6] |

| Naphthol AS-D Acetate | Non-Specific Esterases, Chloroacetate Esterase | Offers sharp localization.[7] The chloroacetate version is specific for granulocytes.[8] | Red (with Fast Red Violet LB) or Blue |

| Naphthol AS-BI Phosphate | Acid & Alkaline Phosphatases | Excellent substrate for phosphatases, forming a highly insoluble product leading to sharp localization.[9][10] Also used in fluorometric assays.[11] | Red (with Fast Red TR) or Blue |

Deep Dive: The Properties of Key Substrates

This compound

This compound is valued for the unique color of its final product, which can be advantageous in double-staining protocols where discrimination from red or blue stains is necessary. Its molecular structure lends itself to good substantivity, minimizing diffusion of the intermediate product and ensuring relatively crisp localization. While not as widely cited as other Naphthol AS derivatives, it serves as a reliable substrate for detecting non-specific esterase activity across various tissues.

α-Naphthyl Acetate

This is one of the earliest and most widely used substrates for non-specific esterases.[5][12] Its primary drawback is the relatively high solubility and low substantivity of the liberated α-naphthol, which can lead to diffusion artifacts and less precise localization compared to the Naphthol AS series.[2] It is frequently used in hematopathology to identify monocytes, macrophages, and histiocytes, which show strong positivity.[13] The reaction in monocytes can be specifically inhibited by sodium fluoride, a key diagnostic feature.[6][14]

Naphthol AS-D Acetate

This substrate is known for producing sharp and accurate localization of non-specific esterase activity.[7] A key variant, Naphthol AS-D Chloroacetate, is particularly significant as it is hydrolyzed almost exclusively by chloroacetate esterase, an enzyme considered specific to cells of the granulocytic lineage (e.g., neutrophils).[8] This specificity makes it an invaluable tool for distinguishing myeloid from monocytic cells in hematology.[3] The enzyme is notably robust and can be detected in paraffin-embedded tissues.[1][3][8]

Naphthol AS-BI

The Naphthol AS-BI moiety is a versatile platform used with various leaving groups to detect different enzymes. As Naphthol AS-BI Phosphate , it is a premier substrate for both acid and alkaline phosphatases, lauded for its excellent localization precision.[9][10] It is also a key substrate for detecting tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts and hairy cell leukemia.[9] As Naphthol AS-BI Glucuronide , it is used to detect β-glucuronidase, producing a bright red stain.[15]

Experimental Protocol: Non-Specific Esterase Staining

This protocol provides a robust, self-validating method for the detection of non-specific esterase activity in frozen tissue sections using a Naphthol AS substrate.

Workflow Overview

Caption: Standard workflow for enzyme histochemistry using naphthol substrates.

Step-by-Step Methodology

-

Tissue Preparation:

-

Cut frozen tissue sections at 8-12 µm using a cryostat.

-

Mount sections onto charged glass slides and allow them to air dry for 30-60 minutes.

-

Rationale: Snap-freezing preserves enzyme activity, which can be compromised by heat and some fixatives.[16]

-

-

Fixation:

-

Fix slides in cold (4°C) acetone or a buffered formalin-acetone solution for 30-60 seconds.[16]

-

Rinse gently in three changes of distilled water.

-

Rationale: Brief, cold fixation is crucial. It immobilizes cellular structures and enzymes without significantly denaturing them.[17] The choice of fixative can impact enzyme activity; therefore, it must be optimized.[18]

-

-

Incubation Medium Preparation (Self-Validating System):

-

Working Solution: Prepare immediately before use. For a typical α-Naphthyl Acetate procedure, dissolve the substrate in a suitable solvent like acetone or ethylene glycol monoethyl ether before adding it to a phosphate buffer (pH 7.4).[5][6] Add the diazonium salt (e.g., Fast Blue BB Salt) and mix until dissolved.[6]

-

Control 1 (Substrate Omission): Prepare an identical solution but omit the Naphthol substrate. This control validates that any color development is dependent on the substrate.

-

Control 2 (Inhibitor): For identifying monocyte-specific esterase, prepare a third solution and add sodium fluoride (NaF) to a final concentration of ~40 mM.[6][14]

-

Rationale: Controls are non-negotiable for trustworthy results. The substrate omission control rules out false positives from the diazonium salt, while the NaF inhibition control helps differentiate cell types (e.g., monocytes vs. T-lymphocytes).[3][14]

-

-

Incubation:

-

Incubate one set of slides in the complete working solution, one in the substrate-free solution, and (if applicable) one in the inhibitor solution.

-

Incubate at 37°C for 30-60 minutes in a humid chamber.[3][6]

-

Rationale: 37°C is often optimal for enzymatic activity. A humid chamber prevents the incubation medium from evaporating.

-

-

Post-Incubation Processing:

-

Rinse slides thoroughly in running tap water for 2-3 minutes.[16]

-

Counterstain with a nuclear stain like Hematoxylin for 1-3 minutes to provide morphological context.[6]

-

Rinse again, dehydrate through graded alcohols, clear in xylene, and coverslip using a permanent mounting medium.[16]

-

Rationale: Thorough rinsing stops the reaction and removes excess reagents. Counterstaining is essential for interpreting the localization of the enzyme reaction product in relation to cellular structures.

-

Conclusion and Best Practices

The selection of a naphthol substrate in enzyme histochemistry is a decision guided by the specific enzyme of interest, the required precision of localization, and the desired color of the final product.

-

For high-precision localization of esterases and phosphatases, Naphthol AS derivatives like Naphthol AS-D Acetate and Naphthol AS-BI Phosphate are generally superior to α-Naphthyl Acetate due to the lower solubility and higher substantivity of their primary reaction products.[2]

-

α-Naphthyl Acetate remains a valuable, classic substrate, especially in hematology, where its known reaction patterns and fluoride sensitivity are diagnostically informative.[14]

-

This compound provides a reliable alternative that yields a distinct greenish-black color, making it useful for multiparametric analyses and double-staining procedures.

-

Naphthol AS-D Chloroacetate is the substrate of choice for the specific identification of granulocytic cells.[8]

Ultimately, the optimal choice requires empirical validation. Researchers should always perform pilot experiments with appropriate positive and negative controls to ensure that the chosen substrate and protocol provide the sensitivity, specificity, and precision required for their unique biological questions.

References

- 1. Current concepts of enzyme histochemistry in modern pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Observations on naphthol staining and the histochemical localization of enzymes by naphthol-azo dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. A method for the ultrastructural demonstration of non-specific esterase in human blood and lymphoid tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alkalisci.com [alkalisci.com]

- 9. ≥98% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. A comparison between the histochemical demonstration of non-specific esterase activity by 5-bromoindoxyl acetate, alpha-naphthyl acetate and naphthol AS acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Principles of Immunohistochemistry | Oncohema Key [oncohemakey.com]

- 14. pscientifics.com [pscientifics.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 17. Histochemical localization and assay of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzyme histochemistry on human placental trophoblasts: the effect of fixation delay on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for Naphthol AS-E acetate

An In-depth Technical Guide to the Safe Handling of Naphthol AS-E Acetate

Introduction

This compound is a chemical compound utilized in various research applications, including its role as an inhibitor of the KIX-KID interaction and CREB-mediated gene transcription.[1] While a valuable tool in fields like cancer research, its handling demands a comprehensive understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the safety and handling precautions for this compound. It moves beyond a simple recitation of rules to explain the causality behind each protocol, grounding every recommendation in the principles of chemical safety and risk mitigation.

Chemical Identification and Properties

A precise understanding of a chemical's identity and physical properties is the foundation of safe handling.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 84100-15-2[2][3] |

| Molecular Formula | C₁₉H₁₄ClNO₃[3] |

| Molecular Weight | 339.77 g/mol [3] |

Note: Safety data for the broader class of Naphthol AS compounds, such as Naphthol AS-E (CAS 92-78-4) and Naphthol AS Acetate (CAS 1163-67-3), is often used to inform handling procedures due to structural similarities. This guide synthesizes data from these related compounds to provide a comprehensive safety profile.

| Physical Property | Value | Source |

| Appearance | Solid, Powder | [4][5] |

| Melting Point | ~255°C (for related Naphthol AS-E) | [4] |

| Solubility | Insoluble or poorly soluble in water. | |

| Stability | Stable under recommended storage conditions. | [4][5] |

Hazard Identification and Toxicology

This compound and its analogs are classified under the Globally Harmonized System (GHS) with several key hazards that dictate the necessary handling precautions. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[5]

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[6][7] |

|

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][6][7] |

|

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4] |

|

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6][7] |

|

Toxicological Profile:

-

Skin Irritation: Direct contact can lead to redness, itching, and inflammation. Prolonged exposure should be avoided.[6][7]

-

Eye Irritation: The compound is a serious eye irritant. Contact can cause significant discomfort, redness, tearing, and potential damage if not addressed immediately.[4][6]

-

Skin Sensitization: Repeated contact may lead to the development of an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[4] Once an individual is sensitized, subsequent exposures to even minute amounts can trigger a response.

-

Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[5][8] It is crucial to handle the solid form in a way that minimizes dust generation.

The Hierarchy of Controls for Safe Handling

The most effective approach to mitigating chemical hazards is the "Hierarchy of Controls." This framework prioritizes control methods from most to least effective. Relying solely on Personal Protective Equipment (PPE) is the last line of defense.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous chemical should be considered if scientifically viable, though often the specific properties of this compound are required for the experiment.

-

Engineering Controls: This is the most critical level for ensuring safety.

-

Chemical Fume Hood: All work that involves handling the solid powder or preparing solutions should be conducted inside a certified chemical fume hood.[9] This contains dust and vapors, preventing inhalation.

-

Ventilation: The laboratory must have adequate general ventilation to ensure airborne concentrations are kept low.[6][8] Facilities should be equipped with safety showers and eyewash stations in accessible locations.[4][5]

-

-

Administrative Controls: These are the work practices and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

-

Designated Areas: Designate specific areas within the lab for handling this compound to prevent cross-contamination.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency responses related to this chemical.

-

Hygiene: Always wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the laboratory.

-

-

Personal Protective Equipment (PPE): PPE is mandatory and serves as the final barrier between the researcher and the chemical.[6]

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6] | Protects against dust particles and splashes, preventing serious eye irritation.[4][5] |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[6][9] | Prevents skin irritation and potential absorption.[6] |

| Body Protection | A lab coat is standard. For tasks with a higher risk of dust generation, impervious or flame-resistant clothing may be necessary.[4][6] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required if work is conducted in a fume hood. If a hood is unavailable or dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) must be used.[5] | Prevents inhalation of dust, which causes respiratory tract irritation.[5] |

Standard Operating Procedures (SOPs)

Protocol 4.1: Weighing and Preparing Solutions

-

Preparation: Ensure the chemical fume hood is on and functioning correctly. Place a plastic-backed absorbent liner on the work surface. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

-

Don PPE: Put on all required PPE as specified in Section 3.

-

Weighing: Carefully transfer the required amount of this compound powder from the stock container to a weigh boat using a clean spatula. Perform this task deep within the fume hood to contain any dust. Avoid generating dust clouds.

-

Dissolving: Place the weigh boat with the powder into your destination flask or beaker. Add the solvent slowly to dissolve the compound, rinsing the weigh boat to ensure a quantitative transfer.

-

Cleanup: Tightly seal the stock container.[5][6] Dispose of the weigh boat and any contaminated items (e.g., wipes) in the designated solid hazardous waste container.

-

Post-Handling: Wipe down the work surface. Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Protocol 4.2: Storage

-

Container: Store in the original, tightly sealed container to prevent contamination and exposure to air.[5][6]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[6][8]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[4][5] Do not store with foodstuffs or animal feed.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

5.1 First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5][6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6] Seek medical advice if skin irritation persists.[6][7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention from an ophthalmologist.[10]

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

5.2 Accidental Release and Spill Cleanup

The response to a spill depends on its scale. For any major spill, evacuate the area and contact institutional safety personnel. The following workflow is for a minor spill that can be managed by trained lab personnel.

Caption: A workflow for responding to a minor chemical spill.

Spill Cleanup Protocol (Minor Spill):

-

Alert & Evacuate: Alert personnel in the immediate vicinity. Restrict access to the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear full personal protective equipment, including a respirator, chemical goggles, impervious gloves, and a lab coat.[5]

-

Cleanup: Do not use water. Use a dry cleanup procedure to avoid generating dust. Carefully sweep or vacuum (using an explosion-proof, grounded vacuum) the solid material.

-

Containment: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste.[6]

-

Decontamination: After material pickup is complete, wash the spill site.[5]

-

Disposal: Dispose of the waste through your institution's hazardous waste management program.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in suitable, closed, and clearly labeled containers.[6]

-

Disposal: Disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[5][6][11] Do not discharge into drains or the environment.[6]

Conclusion

This compound is a potent research chemical whose value is matched by its potential hazards. A safety-first mindset, grounded in the principles of the Hierarchy of Controls, is non-negotiable. By understanding the compound's toxicological properties and adhering to the detailed handling, emergency, and disposal protocols outlined in this guide, researchers can mitigate risks effectively. Rigorous adherence to these self-validating systems of engineering controls, administrative procedures, and personal protective equipment ensures a safe environment for scientific discovery.

References

- 1. Naphthol AS-E | Histone Acetyltransferase | TargetMol [targetmol.com]

- 2. This compound | 84100-15-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. americanelements.com [americanelements.com]

- 10. carlroth.com [carlroth.com]

- 11. southwest.tn.edu [southwest.tn.edu]

Methodological & Application

Visualizing Cellular Machinery: A Detailed Protocol for Non-Specific Esterase Staining Using Naphthol AS-E Acetate

Introduction: The Significance of Non-Specific Esterases

Within the intricate landscape of cellular biology, non-specific esterases (NSEs) represent a diverse group of hydrolytic enzymes crucial for various physiological and metabolic processes. These enzymes, lacking strict substrate specificity, catalyze the hydrolysis of various ester linkages. Their detection and localization within cells and tissues provide invaluable insights for researchers in fields ranging from hematology to neuromuscular pathology and drug development. In hematopathology, for instance, the strong NSE activity in monocytes and their precursors serves as a key cytochemical marker for the diagnosis and classification of monocytic leukemias[1][2]. Similarly, in muscle histology, NSE staining is instrumental in identifying denervated muscle fibers and neuromuscular junctions[3].

This application note provides a comprehensive guide to the principles and practice of non-specific esterase staining, with a specific focus on the Naphthol AS-E acetate protocol. We will delve into the biochemical underpinnings of this technique, offer a detailed, step-by-step protocol optimized for frozen tissue sections and cell smears, and provide expert insights into troubleshooting and interpretation of results.

Principle of the Method: A Two-Step Chromogenic Reaction

The histochemical detection of non-specific esterase activity using this compound is a classic example of a simultaneous coupling reaction. The methodology hinges on a two-step enzymatic and chemical process to produce a stable, colored precipitate at the site of enzyme activity.

Step 1: Enzymatic Hydrolysis Non-specific esterases present in the tissue or cell sample act upon the substrate, this compound. The enzyme cleaves the ester bond, hydrolyzing the substrate to release an insoluble naphthol derivative, Naphthol AS-E.

Step 2: Azo-Coupling The liberated Naphthol AS-E immediately couples with a diazonium salt present in the incubation medium. This salt, often freshly prepared from a precursor like Pararosaniline or a stabilized form such as Fast Blue BB, forms a highly colored, insoluble azo dye at the precise location of the esterase activity. The resulting colored precipitate, which can range from red-brown to dark brown depending on the chosen coupling agent, is then visualized under a light microscope.

The intensity of the color produced is directly proportional to the activity of the non-specific esterases in the sample, allowing for a semi-quantitative assessment of enzyme levels.

Visualizing the Biochemical Pathway

To better understand the core of this technique, the following diagram illustrates the enzymatic hydrolysis and subsequent azo-coupling reaction.

Caption: Biochemical pathway of this compound staining.

Detailed Application Protocol

This protocol is optimized for the staining of non-specific esterases in cryostat-cut frozen tissue sections and peripheral blood or bone marrow smears. While the fundamental principles are consistent across different naphthol-based substrates, this guide is synthesized from established methods for closely related compounds like Naphthol AS-D acetate and alpha-naphthyl acetate, ensuring a robust starting point for your experiments with this compound.

I. Required Reagents and Equipment

| Reagent/Equipment | Specifications |

| Substrate | This compound |

| Solvent for Substrate | Acetone or N,N-Dimethylformamide |

| Coupling Agent | Pararosaniline Hydrochloride or a stabilized diazonium salt (e.g., Fast Blue BB salt) |

| Diazotization Reagent | 4% Sodium Nitrite Solution (prepare fresh) |

| Buffer | 0.1 M Phosphate Buffer (pH 7.0-7.4) |

| Fixative | Cold (4°C) buffered formalin-acetone or citrate-acetone-formaldehyde (CAF) solution |

| Inhibitor (Optional) | Sodium Fluoride (for monocyte differentiation) |

| Counterstain | Hematoxylin or Methyl Green |

| Mounting Medium | Aqueous or permanent mounting medium |

| Glassware and Hardware | Coplin jars, pipettes, graduated cylinders, filter paper, microscope slides, coverslips, humidity chamber |

II. Experimental Workflow: A Step-by-Step Guide

The following diagram provides a high-level overview of the entire staining procedure, from sample preparation to final analysis.

Caption: Overview of the non-specific esterase staining workflow.

III. Detailed Procedural Steps

A. Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 7.2): Prepare standard stock solutions of monobasic and dibasic sodium phosphate and mix to achieve the desired pH.

-

Fixative (Buffered Formalin-Acetone): Mix 20 ml of 37% formaldehyde, 100 ml of 0.1 M phosphate buffer (pH 7.2), and 280 ml of acetone. Store at 4°C.

-

Pararosaniline Stock Solution (if using): Dissolve 1 g of Pararosaniline hydrochloride in 20 ml of distilled water and 5 ml of concentrated hydrochloric acid with gentle warming. Filter and store at room temperature.

-

Sodium Nitrite Solution (4%): Dissolve 0.4 g of sodium nitrite in 10 ml of distilled water. This solution must be prepared fresh on the day of use.

-

Substrate Stock Solution: Dissolve 10 mg of this compound in 0.5 ml of acetone or N,N-Dimethylformamide.

B. Staining Protocol

-

Sample Preparation:

-

For Smears: Use freshly prepared peripheral blood or bone marrow smears. Air dry completely.

-

For Frozen Sections: Cut cryostat sections at 5-10 µm thickness and mount on glass slides. Do not allow the sections to air-dry before fixation[4].

-

-

Fixation (The "Why"): Fixation is critical to preserve cellular morphology and immobilize the enzymes. A cold, gentle fixative like buffered formalin-acetone for a short duration (30-60 seconds) is ideal as it minimizes enzyme inactivation that can occur with prolonged or harsh fixation[5].

-

Immerse slides in cold fixative for 30-60 seconds.

-

Rinse thoroughly with several changes of distilled water.

-

-

Preparation of the Incubation Medium (The "Why"): This step involves the creation of the active staining solution. If using Pararosaniline, it must be diazotized by mixing with sodium nitrite to form hexazonium pararosaniline, the active coupling agent[6]. This reaction is time-sensitive, and the resulting solution should be used promptly. The substrate is dissolved in an organic solvent due to its poor aqueous solubility and then added to the buffer.

-

If using Pararosaniline: In a small beaker, mix equal parts of the Pararosaniline stock solution and the freshly prepared 4% sodium nitrite solution (e.g., 0.5 ml of each). Let it stand for 1-2 minutes to allow for diazotization.

-

Add 40 ml of 0.1 M phosphate buffer to a Coplin jar.

-

Add the diazotized Pararosaniline to the buffer and mix well.

-

Add the this compound stock solution to the jar and mix gently. The final solution may appear slightly opalescent.

-

If using a stabilized diazonium salt (e.g., Fast Blue BB): Dissolve approximately 20-30 mg of the salt directly into 40 ml of the phosphate buffer. Then, add the this compound stock solution and mix.

-

-

Sodium Fluoride Inhibition (Optional but Recommended): To specifically identify monocyte-derived esterase activity, a parallel incubation should be run with the addition of sodium fluoride. Monocytic esterase is uniquely sensitive to fluoride inhibition, a characteristic not shared by granulocytic or other esterases[7][8]. This is a classic example of non-competitive inhibition, where the inhibitor binds to a site other than the active site of the enzyme, altering its conformation and reducing its activity[9].

-

Prepare a second Coplin jar with the incubation medium as described above.

-

Add sodium fluoride to a final concentration of approximately 1.5 mg/ml (around 60 mg per 40 ml of solution). Label this jar "NaF Inhibition".

-

-

Incubation (The "Why"): This is the core enzymatic step. Incubation at 37°C provides the optimal temperature for most esterase activity, facilitating the rapid hydrolysis of the substrate. The duration should be sufficient for color development but not so long as to cause non-specific background staining.

-

Place the slides in the incubation medium (and the NaF inhibition medium for the control slide).

-

Incubate at 37°C for 30 to 60 minutes in a humidity chamber to prevent the slides from drying out.

-

-

Washing: After incubation, rinse the slides thoroughly with running tap water for 2-3 minutes to stop the reaction and remove excess reagents.

-

Counterstaining (The "Why"): Counterstaining with a nuclear stain like Hematoxylin or Methyl Green provides contrast, allowing for the clear visualization of the cytoplasm (where the esterase reaction occurs) in relation to the nucleus.

-

Immerse slides in Hematoxylin for 1-2 minutes or Methyl Green for 2-5 minutes.

-

Rinse well in running tap water. If using Hematoxylin, "blue" the sections in Scott's tap water substitute or a weak alkaline solution.

-

-

Dehydration and Mounting:

-

Dehydrate the slides through a graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clear in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

-

Interpretation of Results

-

Positive Staining: Sites of non-specific esterase activity will appear as a distinct colored precipitate. With Pararosaniline, this is typically a red-brown color. With Fast Blue BB, a dark brown to black precipitate is expected.

-

Cell-Specific Patterns:

-

Monocytes/Macrophages: Exhibit strong, diffuse cytoplasmic staining that is completely inhibited in the presence of sodium fluoride[7].

-

Granulocytes (Neutrophils): Generally negative or show faint, finely granular staining that is resistant to sodium fluoride inhibition.

-

T-Lymphocytes: May show a characteristic focal dot-like pattern of positivity[5].

-

Megakaryocytes and Platelets: Typically show positive staining.

-

Denervated Muscle Fibers: Appear as small, angular fibers with strong, diffuse staining[3].

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Staining | 1. Inactive enzyme due to improper fixation or old sample. 2. Incorrect pH of the buffer. 3. Inactive substrate or coupling agent. 4. Incubation time too short or temperature too low. | 1. Use fresh samples and a brief, cold fixation. Run a positive control tissue (e.g., a blood smear with monocytes)[10]. 2. Verify the pH of the buffer; it should be between 7.0 and 7.6. 3. Use fresh reagents. Ensure the sodium nitrite solution is made fresh. 4. Optimize incubation time and ensure the water bath is at 37°C. |

| High Background Staining | 1. Incubation time too long. 2. Non-specific binding of the diazonium salt. 3. Spontaneous hydrolysis of the substrate. 4. Substrate precipitation. | 1. Reduce the incubation time. 2. Ensure thorough rinsing after incubation. Filtering the final staining solution may help. 3. Prepare the staining solution immediately before use. 4. Ensure the substrate is fully dissolved in the organic solvent before adding it to the buffer. Add it dropwise while mixing[11]. |

| Crystalline Precipitates | 1. The concentration of the diazonium salt is too high. 2. The staining solution was not filtered. | 1. Reduce the concentration of the Pararosaniline or Fast Blue BB salt. 2. Filter the final incubation medium through Whatman No. 1 filter paper before use. |

| Staining in NaF Control | 1. Incomplete inhibition due to insufficient NaF concentration. 2. Staining is from non-monocytic cells (NaF-resistant esterase). | 1. Ensure the correct concentration of sodium fluoride is used. 2. This is an expected result for granulocytes or other cells with NaF-resistant esterase and helps in differential interpretation. |

Conclusion and Future Applications

The this compound method for non-specific esterase staining is a robust and highly informative histochemical technique. Its ability to reliably identify specific cell lineages, particularly those of monocytic origin, underscores its continued importance in both diagnostic and research settings. In the realm of drug development, understanding the esterase activity within target tissues can be critical for the design and evaluation of ester-based prodrugs, as this activity governs the conversion of the prodrug to its active form. By carefully following the detailed protocol and understanding the causality behind each step, researchers can confidently generate high-quality, reproducible data to advance their scientific inquiries.

References

- 1. qedbio.com [qedbio.com]

- 2. ijbiol.com [ijbiol.com]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. Staining Methods in Frozen Section: Best Lab Practices | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Chronologic changes of activities of naphthol AS-D acetate esterase and other nonspecific esterases in the mononuclear phagocytes of tuberculous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.cap.org [documents.cap.org]

- 9. Inhibitor studies of purified haemopoietic (myeloid) cell esterases. Evidence for the existence of distinct enzyme species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]

- 11. β-Naphthyl Acetate in Acetone Produces a Dark Background for Staining of Esterase Activity on Gel - PMC [pmc.ncbi.nlm.nih.gov]

Revealing Cellular Machinery: A Detailed Guide to Naphthol AS-E Acetate Histochemistry for Non-Specific Esterase Activity

This guide provides an in-depth protocol and the underlying scientific principles for the histochemical detection of non-specific esterase activity using Naphthol AS-E acetate. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed walkthrough of the procedure, from tissue preparation to result interpretation, ensuring reliable and reproducible outcomes.

Introduction: The Significance of Non-Specific Esterases

Non-specific esterases are a diverse group of hydrolytic enzymes responsible for cleaving various aliphatic and aromatic ester bonds. Their widespread presence in different cell types and tissues makes them valuable markers in both normal physiological and pathological contexts. For instance, their activity is prominently used to identify cells of the monocytic-macrophage lineage. The histochemical localization of these enzymes provides crucial insights into cellular function, differentiation, and metabolic status.

The this compound method is a robust technique for the in-situ visualization of non-specific esterase activity. It offers a clear and precise localization of the enzyme, making it an indispensable tool in hematopathology, immunology, and developmental biology research.

Principle of the Method: A Two-Step Enzymatic Reaction

The histochemical method for detecting non-specific esterases is a classic example of a simultaneous coupling reaction. The process unfolds in two critical steps at the site of enzyme activity within the tissue:

-

Enzymatic Hydrolysis: The substrate, this compound, is hydrolyzed by non-specific esterases present in the tissue. This enzymatic cleavage releases an insoluble naphthol derivative, Naphthol AS-E. The choice of an "AS" series naphthol is crucial as its substantivity (low solubility and high affinity for tissue proteins) minimizes diffusion, ensuring the final reaction product is precisely localized to the site of the enzyme.

-

Azo-Coupling: The liberated Naphthol AS-E immediately couples with a diazonium salt, such as Fast Blue BB salt, which is present in the incubation medium. This reaction, known as azo-coupling, forms a highly colored, insoluble azo dye precipitate at the location of the enzyme.[1][2] The resulting colored deposit is then visualized under a light microscope.

This elegant two-step process allows for the direct visualization of enzymatic activity within the cellular architecture of the tissue.

Visualizing the Biochemical Pathway